Malonomicin

Vue d'ensemble

Description

Malonomicin, also known as Antibiotic K16, is an antibiotic with anti-protozoa and anti-trypanosome activities . It also shows anti-trypanosome activity in vivo . It has been used in fungicidal applications .

Synthesis Analysis

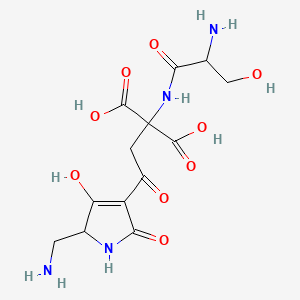

The structure of Malonomicin was reinvestigated by 1°C and 111 NMR spectroscopy and established by independent synthesis to be N2-L-alanyl-N3-fumaramoyl-L-2,3-diaminopropanoic acid . This structure is isomeric with the originally proposed structure .

Molecular Structure Analysis

The molecular formula of Malonomicin is C13H18N4O9 . Its molecular weight is 374.3 . The structure of Malonomicin was confirmed by H-NMR to be consistent with the structure .

Chemical Reactions Analysis

The biosynthesis of Malonomicin was studied in Streptomyces rimosus by feeding experiments with 13C-labelled precursors . Evidence is presented that Malonomicin is derived from 2,3-diaminopropanoic acid, one molecule of acetate, a C4-dicarboxylic acid (presumably succinic acid), CO2, and serine .

Physical And Chemical Properties Analysis

Malonomicin has a molecular weight of 374.3 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . Repeated freeze and thaw cycles should be avoided .

Applications De Recherche Scientifique

Fungicidal Applications

Malonomicin and its analogs have been used in fungicidal applications . Fungicides are compounds that protect plants against damage caused by fungi. The use of fungicides increases the yield and quality of crops, thereby increasing their value . Malonomicin has been found to have fungicidal activity, and research is being conducted to produce fungicides that have better performance, are easier to use, and cost less .

Anti-protozoal Activity

Malonomicin is known for its anti-protozoal activity . It has been used as an antibiotic and inhibitor of protozoan growth . This makes it valuable in the treatment of diseases caused by protozoa.

Agriculture

In the field of agriculture, malonomicin is used to protect crops from fungal diseases . Its fungicidal properties help to increase crop yield and quality .

Animal Husbandry

In animal husbandry, malonomicin could potentially be used to protect animals from protozoan infections . Its anti-protozoal activity could be beneficial in preventing diseases in livestock.

Forestry

In forestry, malonomicin could be used to protect trees and other plants from fungal diseases . Its fungicidal properties could help to maintain the health of forests.

Pharmaceutical Industry

In the pharmaceutical industry, malonomicin could be used in the development of new drugs due to its anti-protozoal activity . It could potentially be used in the treatment of diseases caused by protozoa.

Mécanisme D'action

Target of Action

Malonomicin, also known as Antibiotic K16, is an antibiotic that exhibits significant anti-protozoa and anti-trypanosome activities . The primary target of Malonomicin is the protozoan parasite Trypanosoma congolense, which causes animal trypanosomiasis .

Mode of Action

It is known that malonomicin interacts withTrypanosoma congolense and exhibits anti-trypanosome activity . This interaction likely disrupts the normal functioning of the parasite, leading to its elimination from the host organism .

Biochemical Pathways

It is known that malonomicin is a derivative of the non-protein amino acid l-2,3-diaminopropanoic acid (l-dap), which occurs in several other biologically active metabolites of vegetable and microbial origin . The biosynthesis of Malonomicin involves the recruitment of external enzymes to the main assembly machinery .

Pharmacokinetics

It is known that the major route of elimination for similar compounds, such as aminoglycoside antibiotics, is glomerular filtration . These compounds also undergo some tubular reabsorption

Result of Action

The result of Malonomicin’s action is the elimination of Trypanosoma congolense from the host organism . In vivo studies have shown that Malonomicin can eliminate all trypanosomes from the blood of infected mice .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQOAJQXCZEYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959188 | |

| Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malonomicin | |

CAS RN |

38249-71-7 | |

| Record name | Malonomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038249717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

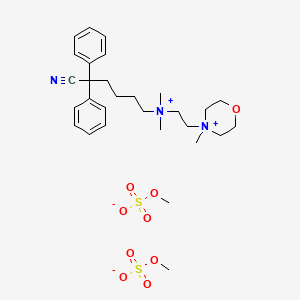

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

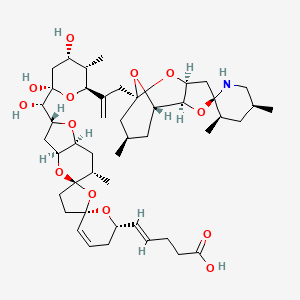

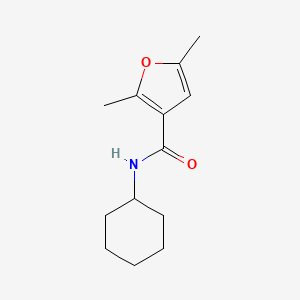

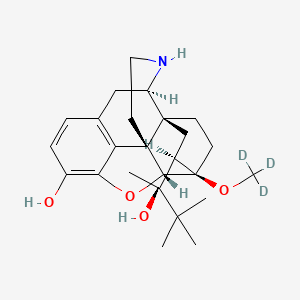

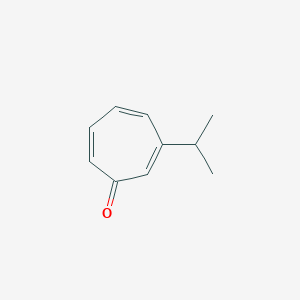

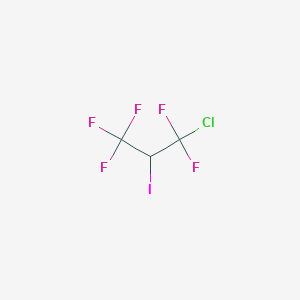

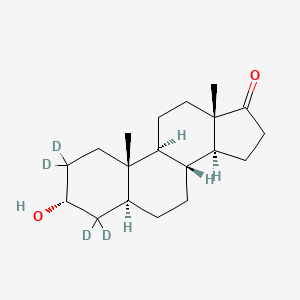

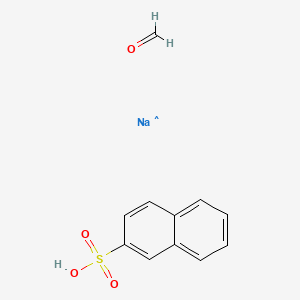

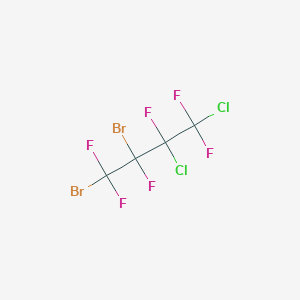

Feasible Synthetic Routes

Q & A

Q1: What is known about the biosynthesis of Malonomicin?

A1: Research indicates that Malonomicin is produced by the bacterium Streptomyces rimosus. The biosynthesis utilizes several key building blocks, including 2,3-diaminopropanoic acid, acetate, a C4-dicarboxylic acid (likely succinic acid), carbon dioxide (CO2), and serine. [, ]

Q2: Has the structure of Malonomicin been elucidated, and if so, what methods were used?

A2: Yes, the structure of Malonomicin has been determined. Researchers employed Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C-NMR, to fully assign the carbon atoms within the molecule. [] This spectroscopic data, combined with information gleaned from feeding experiments with 13C-labelled precursors, provided crucial insights into the structure of Malonomicin. []

Q3: Are there any reported total syntheses of Malonomicin?

A3: While the exact details of the total synthesis are not provided in the abstracts, one paper mentions the successful "total synthesis of the antibiotic malonomicin (k16)". [] This suggests that researchers have achieved the laboratory synthesis of this compound.

Q4: Beyond 13C-NMR, have other spectroscopic techniques been used to study Malonomicin?

A4: Yes, researchers have utilized both proton (1H) and deuteron (2H) NMR spectroscopy to investigate Malonomicin. [, ] These studies likely provided further structural insights and potentially information on the compound's dynamics or interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.